(s)-a-(Boc-amino)-4-(trifluoromethoxy)benzeneacetic acid
Description
(S)-α-(Boc-amino)-4-(trifluoromethoxy)benzeneacetic acid is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the α-position and a trifluoromethoxy substituent on the aromatic ring. The Boc group enhances stability during synthetic procedures, while the trifluoromethoxy moiety contributes to metabolic resistance and lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO5/c1-13(2,3)23-12(21)18-10(11(19)20)8-4-6-9(7-5-8)22-14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVWOMTWTVMAES-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-a-(Boc-amino)-4-(trifluoromethoxy)benzeneacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the trifluoromethoxy group:
Formation of the acetic acid moiety: The final step involves the formation of the acetic acid moiety, which can be achieved through various methods such as Grignard reactions or Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(s)-a-(Boc-amino)-4-(trifluoromethoxy)benzeneacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Selective COX-2 Inhibition
One of the prominent applications of (S)-α-(Boc-amino)-4-(trifluoromethoxy)benzeneacetic acid is its potential as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the inflammatory response, and selective inhibition can lead to effective anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective NSAIDs. Research indicates that derivatives of this compound exhibit significant COX-2 inhibition while sparing COX-1, making them suitable candidates for treating conditions like arthritis and pain management .
1.2. Antiviral Activity
Recent studies have explored the antiviral properties of compounds related to (S)-α-(Boc-amino)-4-(trifluoromethoxy)benzeneacetic acid. For instance, benzoxaborole derivatives, which share structural similarities, have shown efficacy against viruses such as SARS-CoV-2. These compounds inhibit viral proteases, suggesting that modifications of (S)-α-(Boc-amino)-4-(trifluoromethoxy)benzeneacetic acid could lead to novel antiviral agents .
Synthesis and Chemical Reactions
2.1. Peptide Synthesis
The compound is also utilized in peptide synthesis due to its Boc-protected amino group, which can be easily removed under mild conditions to facilitate further reactions. This property makes it an attractive building block for synthesizing peptides with specific functionalities or modifications .
2.2. Amidation Reactions
(S)-α-(Boc-amino)-4-(trifluoromethoxy)benzeneacetic acid can participate in amidation reactions, allowing for the formation of amides from carboxylic acids. This reaction is crucial in creating more complex molecules for pharmaceutical applications .
Table 1: Summary of Key Research Findings on (S)-α-(Boc-amino)-4-(trifluoromethoxy)benzeneacetic Acid
Future Directions and Research Opportunities
The ongoing research into (S)-α-(Boc-amino)-4-(trifluoromethoxy)benzeneacetic acid highlights its versatility in medicinal chemistry and synthetic applications. Future studies could focus on:
- Optimization of Derivatives : Investigating modifications to enhance selectivity and potency against specific targets such as viral proteases or inflammatory pathways.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of new derivatives in treating diseases like arthritis or viral infections.
- Mechanistic Studies : Understanding the detailed mechanisms of action for its biological activities could lead to the development of more effective drugs.
Mechanism of Action
The mechanism of action of (s)-a-(Boc-amino)-4-(trifluoromethoxy)benzeneacetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with enzymes and receptors.
Comparison with Similar Compounds
Key Compounds Compared:
4-(Boc-Amino)phenylacetic Acid (): Lacks the trifluoromethoxy group, substituting it with a hydrogen.
4-Benzyloxyphenylacetic Acid (): Replaces trifluoromethoxy with benzyloxy, altering electronic and steric profiles.
Boc-cis-4-Aminocyclohexaneacetic Acid (): Cyclohexane backbone instead of benzene, modulating conformational flexibility.
Table 1: Substituent Impact on Properties
| Compound | Substituent | Molecular Weight (g/mol) | LogP* | Key Properties |
|---|---|---|---|---|
| Target Compound | 4-(Trifluoromethoxy) | ~325.3 (estimated) | ~2.8 | High lipophilicity, electron-withdrawing |
| 4-(Boc-Amino)phenylacetic Acid | 4-Amino (Boc-protected) | 265.3 | ~1.5 | Moderate solubility, basic amine |
| 4-Benzyloxyphenylacetic Acid | 4-Benzyloxy | 242.3 | ~3.0 | Increased π-π stacking, less polar |
| Boc-cis-4-Aminocyclohexaneacetic Acid | Cyclohexyl-Boc-amino | 257.3 | ~1.2 | Enhanced rigidity, reduced aromaticity |
*LogP values estimated based on substituent contributions.
Key Findings :
- Cyclohexane-based analogs () exhibit lower LogP due to reduced aromaticity, favoring aqueous solubility but limiting membrane permeability .
Stereochemical Considerations
The (S)-configuration at the α-carbon distinguishes the target compound from non-chiral analogs like 4-(Boc-amino)phenylacetic acid (). This stereochemistry is critical for enantioselective interactions with biological targets, such as proteases or receptors.
Biological Activity
(S)-α-(Boc-amino)-4-(trifluoromethoxy)benzeneacetic acid, identified by its CAS number 81196-09-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 251.28 g/mol. Its structure features a trifluoromethoxy group, which is known to enhance the lipophilicity and metabolic stability of compounds, making it a valuable moiety in drug design.
| Property | Value |
|---|---|
| CAS Number | 81196-09-0 |
| Molecular Formula | C13H17F3NO4 |
| Molecular Weight | 251.28 g/mol |
| Boiling Point | Not available |
| InChI Key | ZXYKUPPWJMOKGE-UHFFFAOYSA-N |
Synthesis
The synthesis of (S)-α-(Boc-amino)-4-(trifluoromethoxy)benzeneacetic acid typically involves multi-step organic reactions, starting from readily available amino acids and incorporating the trifluoromethoxy group via electrophilic aromatic substitution or similar methodologies. The Boc (tert-butoxycarbonyl) protecting group is often utilized to facilitate the amine's reactivity during subsequent reactions.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit antibacterial and antifungal activities. For instance, compounds structurally related to (S)-α-(Boc-amino)-4-(trifluoromethoxy)benzeneacetic acid have shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum biofilm eradication concentration (MBEC) values around 125 µg/mL .
Cytotoxicity and Antiproliferative Effects
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Notably, it has been evaluated for its effects on cells overexpressing certain GTPases involved in tumor growth. The antiproliferative activity was measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Compounds related to (S)-α-(Boc-amino)-4-(trifluoromethoxy)benzeneacetic acid showed promising results with IC50 values ranging from 0.7 to 1.0 μM in prostate cancer cells .
The biological activity of (S)-α-(Boc-amino)-4-(trifluoromethoxy)benzeneacetic acid may be attributed to its ability to interact with specific biological targets, including enzymes involved in cell signaling pathways. For example, some studies suggest that compounds with similar structures can inhibit ATPase activity in P-glycoprotein (P-gp), a key player in drug resistance mechanisms in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluating various derivatives found that certain modifications enhanced antibacterial properties while reducing toxicity compared to parent compounds .
- Cytotoxicity Assessment : Research involving multiple cancer cell lines demonstrated that modifications in the structure of amino acid derivatives could significantly alter their antiproliferative effects, indicating a structure-activity relationship that could guide future drug design .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (S)-α-(Boc-amino)-4-(trifluoromethoxy)benzeneacetic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves coupling a Boc-protected amino group to a trifluoromethoxy-substituted benzene ring via nucleophilic substitution or amidation. Key steps include:
- Protection : Use of tert-butoxycarbonyl (Boc) to shield the amino group during subsequent reactions .
- Coupling : Activation of the carboxylic acid moiety (e.g., via EDCl/HOBt) for peptide bond formation with chiral amines to retain (S)-configuration .
- Purification : Chiral HPLC or recrystallization to ensure enantiomeric purity (>99% ee). Contamination by racemic byproducts often arises from incomplete stereocontrol during coupling; optimizing reaction temperature (0–25°C) and catalyst loading (e.g., chiral auxiliaries) mitigates this .
Q. How can researchers characterize the stability of the Boc-protecting group under acidic/basic conditions in this compound?
- Methodological Answer : Stability studies involve:
- pH-Dependent Degradation : Incubate the compound in buffered solutions (pH 1–12) at 37°C, monitoring Boc cleavage via LC-MS or <sup>19</sup>F NMR. The trifluoromethoxy group’s electron-withdrawing effect accelerates Boc deprotection under acidic conditions (pH < 2) .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions. DSC (Differential Scanning Calorimetry) can detect thermal decomposition thresholds (>150°C) .
Q. What safety protocols are critical when handling this compound, given its structural analogs’ mutagenicity?
- Methodological Answer :
- Hazard Assessment : Conduct Ames II testing to evaluate mutagenic potential, referencing analogs like anomeric amides (e.g., compound 3 in showed low mutagenicity but required PPE) .
- PPE : Use nitrile gloves, fume hoods, and closed-system transfers to avoid inhalation/dermal exposure.
- Waste Management : Segregate halogenated waste (trifluoromethoxy group) for specialized disposal .
Advanced Research Questions
Q. How can researchers resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Contradictions often arise from impurities or hydration states. Systematic approaches include:
- Solubility Screening : Use high-throughput platforms (e.g., Crystal16®) to test solvents (DMSO, THF, hexane) at varying temperatures.
- X-ray Crystallography : Determine crystal packing to explain poor solubility in nonpolar solvents due to hydrogen-bonded networks from the carboxylic acid .
- Dynamic Light Scattering (DLS) : Quantify aggregation in aqueous buffers, which may skew solubility measurements .
Q. What advanced strategies enable enantioselective synthesis of this compound without racemization?
- Methodological Answer :
- Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to set the (S)-configuration early in the synthesis .
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired (R)-enantiomers in ester intermediates .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects racemization during coupling steps, allowing immediate adjustments .
Q. How does the trifluoromethoxy group influence the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer :
- Molecular Dynamics Simulations : Model interactions with target enzymes (e.g., proteases) to predict enhanced binding via hydrophobic/π-stacking effects from the CF3O group .
- Comparative SAR Studies : Synthesize analogs with Cl, OMe, or H substituents; test IC50 values to isolate the trifluoromethoxy contribution .
- Isothermal Titration Calorimetry (ITC) : Quantify binding entropy/enthalpy changes, revealing whether CF3O enhances affinity through desolvation effects .
Q. What analytical challenges arise in distinguishing degradation products of this compound, and how can they be addressed?
- Methodological Answer :
- LC-MS/MS with CID : Fragment ions (e.g., m/z 144 for Boc cleavage) identify degradation pathways. Use deuterated solvents to track hydrolysis .
- NMR Challenges : Overlapping <sup>19</sup>F signals from trifluoromethoxy and potential trifluoroacetyl byproducts require high-field instruments (≥500 MHz) and gradient COSY experiments .
- Forced Degradation Studies : Expose the compound to UV light, heat, and oxidizers (H2O2) to map stability limits and validate analytical methods .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, NERICA 2 rice studies showed auxin-like activity varied with phenoxyacetic acid derivatives’ substituents .
- Counter-Screen : Test the compound against off-target receptors (e.g., GPCRs) to rule out nonspecific effects .
- Batch Variability Check : Analyze synthetic batches for trace metal catalysts (e.g., Pd from coupling reactions) that may artifactually modulate activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
